Cas no 55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-)
55700-58-8 structure
Product Name:2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Número CAS:55700-58-8
MF:C27H44O3
Megavatios:416.636468887329
CID:374884
PubChem ID:329753335
Update Time:2025-04-19
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Propiedades químicas y físicas
Nombre e identificación
-
- (24S)-24,25-Dihydroxycholecalciferol
- (3R,5Z,7E,24S)-9,10-Secocholesta-5,7,10-triene-3,24,25-triol
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-met
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
- (24R)-Pseudoginsenoside F11
- (24S)-24,25-dihydroxyvitamin D3
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-
- 24(R)-pseudoginsenoside F11
- 24(S),25-dihydroxycholecalciferol
- 24(S)-pseudo-ginsenoside-F11
- 24S,25-dihydroxycholecalciferol
- PSEUDOEPHED
- PSEUDOGINSENOSIDE
- pseudoginsenoside F11
- pseudo-ginsenoside F11
- Pseudoginsenoside FII
- pseudoginsenoside-F11
- pseudo-ginsenoside-Fll
- Pseuginsenoside F11
- Pseuginsensoside F11
- (3beta,5Z,7E,24S)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
- (3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol
- Secalciferol, (24S)-
- AKOS030526847
- (5Z,7E)-(3S,24S)-9,10-seco-5,7,10(19)-cholestatriene-3,24,25-triol
- (24S)-Secalciferol
- 24(S),25-Dihydroxyvitamin D3
- HY-15439
- MS-27263
- MFCD11114064
- PRI-1202
- CS-0931
- EVQ6RX7DAN
- 55700-58-8
- (24S)-24,25-dihydroxyvitamin D3 / (24S)-24,25-dihydroxycholecalciferol
- LMST03020274
- (24S)-24,25-Dihydroxyvitamin D3, >=95.0% (HPLC)
- 24S,25-Dihydroxyvitamin D3
- 2,3-HEPTANEDIOL, 2-METHYL-6-((1R,3AS,4E,7AR)-OCTAHYDRO-4-((2Z)-2-((5S)-5-HYDROXY-2-METHYLENECYCLOHEXYLIDENE)ETHYLIDENE)-7A-METHYL-1H-INDEN-1-YL)-, (3S,6R)-
- (3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
- DA-48637
-
- MDL: MFCD11114064
- Renchi: 1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25+,27-/m1/s1
- Clave inchi: FCKJYANJHNLEEP-WQUHCOROSA-N
- Sonrisas: O[C@H](C(C)(C)O)CC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)CC[C@@H](C\3)O)/CCC[C@]12C
Atributos calculados
- Calidad precisa: 416.329045
- Masa isotópica única: 416.329045
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 688
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 60.7
- Xlogp3: 5
Propiedades experimentales
- Denso: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 571.1°Cat760mmHg
- Punto de inflamación: 241.5°C
- índice de refracción: 1.547
- Disolución: Insuluble (8.3E-4 g/L) (25 ºC),
- PSA: 60.69000
- Logp: 5.70470
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H300
- Declaración de advertencia: P264-P301+P310
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGII
- Wgk Alemania:3
- Código de categoría de peligro: 28
- Instrucciones de Seguridad: 28-36/37-45
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Grupo de embalaje:Ⅱ
- Condiciones de almacenamiento:4°C, stored under argon
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-15439-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.98% | 1mg |
¥9900 | 2025-04-16 | |
| MedChemExpress | HY-15439-5mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 5mg |
¥52000 | 2023-08-31 | |
| ChemScence | CS-0931-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 1mg |
$990.0 | 2022-04-27 | |
| ChemScence | CS-0931-5mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 5mg |
$4200.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S911388-1mg |
(24S)-24,25-Dihydroxyvitamin D3 ((24S)-24,25-Dihydroxycholecalciferol) |
55700-58-8 | 98% | 1mg |
¥18,789.00 | 2022-09-28 | |
| TRC | S211495-100µg |
(24S)-Secalciferol |
55700-58-8 | 100µg |
$272.00 | 2023-05-17 | ||
| TRC | S211495-0.5mg |
(24S)-Secalciferol |
55700-58-8 | 0.5mg |
$ 475.00 | 2022-06-03 | ||
| TRC | S211495-1mg |
(24S)-Secalciferol |
55700-58-8 | 1mg |
$ 1108.00 | 2023-09-06 | ||
| TRC | S211495-5mg |
(24S)-Secalciferol |
55700-58-8 | 5mg |
$ 581.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76260-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 1mg |
¥5682.0 | 2021-09-07 |
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Número de pedido:A1032581
Estado del inventario:in Stock
Cantidad:1mg
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 16:49
Precio ($):1241.0
Correo electrónico:sales@amadischem.com
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Literatura relevante
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-) Productos relacionados
- 55721-11-4(Secalciferol)
- 76355-23-2(9,10-Secocholesta-5,7,10(19)-triene-3,24,25,26-tetrol,(3b,5Z,7E)- (9CI))
- 29261-12-9(9,10-Secocholesta-5,7,10(19)-triene-3,25,26-triol,(3b,5Z,7E)- (9CI))
- 107900-79-8(Lanosta-7,9(11)-diene-3,24,25-triol,(3b,24S)-)
- 21343-40-8(Ercalcidiol)
- 142508-68-7(9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-(hydroxymethyl)-, (1b,3a,5Z,7E)- (9CI))
- 142508-67-6(1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)-)
- 80463-20-3(9,10-Secocholesta-5,7,10(19)-triene-3,23,24,25-tetrol,(3b,5Z,7E)- (9CI))
- 1262843-46-8(25-Hydroxy VD2-D6)
- 40013-87-4(9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol, (3-beta,5Z,7E)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Pureza:99%
Cantidad:1mg
Precio ($):1241.0